Rhodium water

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

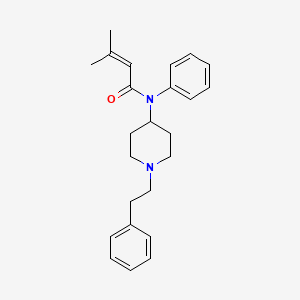

Rhodium water: is a term that refers to aqueous solutions containing rhodium ions. Rhodium is a rare, precious metal belonging to the platinum group of elements. It is known for its high reflectivity, resistance to corrosion, and catalytic properties . Rhodium compounds, including those in aqueous solutions, are utilized in various industrial and scientific applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rhodium water can be prepared through the dissolution of rhodium metal or its compounds in suitable solvents. One common method involves dissolving rhodium chloride hydrate in water. The reaction typically requires heating and the presence of a reducing agent to facilitate the dissolution process .

Industrial Production Methods: Industrial production of this compound often involves the recovery of rhodium from spent catalysts. This process includes hydrometallurgical techniques such as solvent extraction and ion exchange. These methods are preferred due to their efficiency in extracting rhodium from low-grade ores and secondary resources .

Analyse Chemischer Reaktionen

Types of Reactions: Rhodium in aqueous solutions can undergo various chemical reactions, including:

Oxidation: Rhodium can form oxides such as Rh2O3 and RhO2 under specific conditions.

Reduction: Rhodium ions can be reduced to metallic rhodium using reducing agents like hydrogen or zinc.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas and zinc.

Substitution: Ligand substitution reactions often occur in the presence of coordinating solvents and under controlled temperature and pressure conditions.

Major Products:

Oxidation: Formation of rhodium oxides.

Reduction: Metallic rhodium.

Substitution: Various rhodium complexes depending on the ligands involved.

Wissenschaftliche Forschungsanwendungen

Chemistry: Rhodium water is used in catalysis, particularly in hydroformylation reactions where alkenes are converted to aldehydes . It is also employed in the synthesis of fine chemicals and pharmaceuticals.

Biology and Medicine: Rhodium complexes have shown potential as therapeutic agents, including anticancer and antibacterial applications . Their unique properties allow them to interact with biological molecules in specific ways, making them valuable in medical research.

Industry: this compound is used in electroplating to provide a reflective, corrosion-resistant coating on various surfaces. It is also utilized in the production of catalytic converters for automobiles, where it helps reduce harmful emissions .

Wirkmechanismus

The mechanism by which rhodium compounds exert their effects varies depending on the application. In catalysis, rhodium acts as a catalyst by providing an active site for chemical reactions to occur, thereby lowering the activation energy and increasing the reaction rate . In therapeutic applications, rhodium complexes can interact with DNA or proteins, disrupting their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Platinum: Like rhodium, platinum is used in catalysis and medical applications.

Palladium: Palladium is another platinum group metal used in catalysis.

Iridium: Iridium shares many properties with rhodium, including high corrosion resistance.

Uniqueness: Rhodium’s unique combination of high reflectivity, resistance to oxidation, and catalytic properties make it particularly valuable in applications requiring durability and efficiency under extreme conditions .

Eigenschaften

Molekularformel |

H2ORh |

|---|---|

Molekulargewicht |

120.921 g/mol |

IUPAC-Name |

rhodium;hydrate |

InChI |

InChI=1S/H2O.Rh/h1H2; |

InChI-Schlüssel |

MWZNPHHDRLXXHO-UHFFFAOYSA-N |

Kanonische SMILES |

O.[Rh] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)

![1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352066.png)

![N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)

![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)